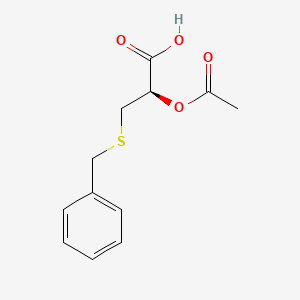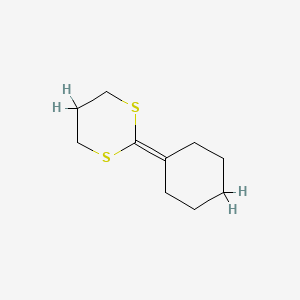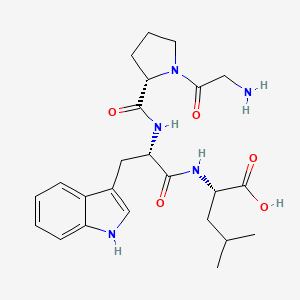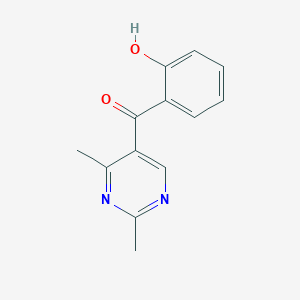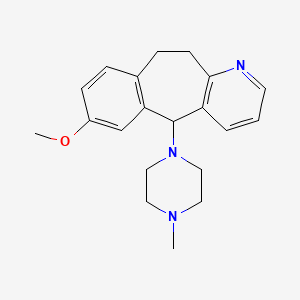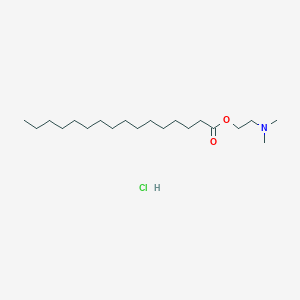![molecular formula C21H24O7 B14678179 But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane CAS No. 32457-83-3](/img/structure/B14678179.png)
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane is a complex organic compound with a diverse range of applications in various fields. This compound is known for its unique chemical structure, which includes a but-2-enedioic acid moiety, a 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol group, and an oxirane ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane involves multiple steps, each requiring specific reaction conditions. The preparation typically begins with the synthesis of but-2-enedioic acid, which can be achieved through the oxidation of benzene using a vanadium series catalyst at a reaction temperature of 360°C . The resulting maleic anhydride is then hydrolyzed to form but-2-enedioic acid.
The next step involves the synthesis of 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, which can be prepared through the reaction of phenol with acetone in the presence of an acid catalyst. Finally, the oxirane ring is introduced through the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The reduction of the oxirane ring yields diols.
Substitution: Substitution reactions produce halogenated or nitrated derivatives of the phenol group.
Scientific Research Applications
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as malate dehydrogenase and fumarate reductase . Additionally, it can modulate oxidative stress pathways by up-regulating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway .
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: Shares the but-2-enedioic acid moiety but lacks the phenol and oxirane groups.
Maleic Acid: Another isomer of but-2-enedioic acid with similar chemical properties.
Bisphenol A: Contains the phenol group but differs in the overall structure and lacks the but-2-enedioic acid and oxirane groups.
Uniqueness
But-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
32457-83-3 |
|---|---|
Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
but-2-enedioic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxirane |
InChI |
InChI=1S/C15H16O2.C4H4O4.C2H4O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;5-3(6)1-2-4(7)8;1-2-3-1/h3-10,16-17H,1-2H3;1-2H,(H,5,6)(H,7,8);1-2H2 |
InChI Key |
ZTLXGUNBSMYRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1CO1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


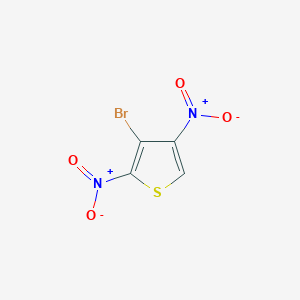
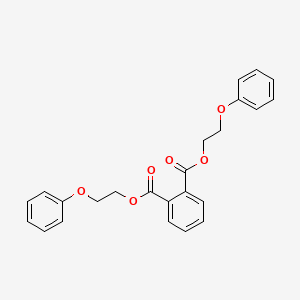
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)


